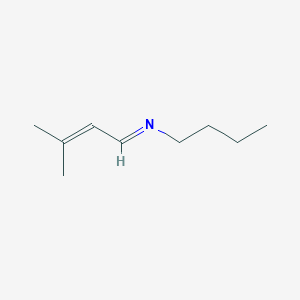
(1E)-N-Butyl-3-methylbut-2-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Butyl-3-methylbut-2-en-1-imine is an organic compound with the molecular formula C9H17N. It is a type of imine, which is a functional group or chemical compound containing a carbon-nitrogen double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-3-methylbut-2-en-1-imine typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of 3-methylbut-2-enal with butylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Butyl-3-methylbut-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine to an amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
(1E)-N-Butyl-3-methylbut-2-en-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving imine intermediates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-N-Butyl-3-methylbut-2-en-1-imine involves its reactivity as an imine. The carbon-nitrogen double bond is susceptible to nucleophilic attack, making it a key intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes, where it can form covalent bonds with active site residues, thereby inhibiting or modifying enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-Butyl-2-methylbut-2-en-1-imine
- (1E)-N-Butyl-3-methylpent-2-en-1-imine
- (1E)-N-Butyl-3-methylbut-3-en-1-imine
Uniqueness
(1E)-N-Butyl-3-methylbut-2-en-1-imine is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
65412-47-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-butyl-3-methylbut-2-en-1-imine |
InChI |
InChI=1S/C9H17N/c1-4-5-7-10-8-6-9(2)3/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
HGRKEECWMNACIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















